N2,N2-Dimethyl-N6-phenylnaphthalene-2,6-diamine

Description

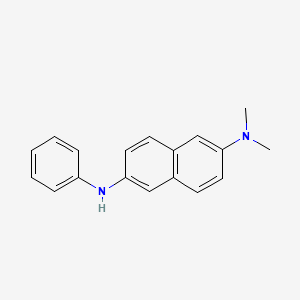

N2,N2-Dimethyl-N6-phenylnaphthalene-2,6-diamine (CAS 114915-28-5) is a naphthalene-derived diamine with dimethyl groups at the N2 position and a phenyl group at the N6 position. Its molecular formula is C₁₈H₁₉N₃, and it serves as a structural intermediate in organic synthesis and materials science. The naphthalene core provides rigidity and aromaticity, while the substituents influence electronic and steric properties.

Properties

CAS No. |

114915-28-5 |

|---|---|

Molecular Formula |

C18H18N2 |

Molecular Weight |

262.3 g/mol |

IUPAC Name |

2-N,2-N-dimethyl-6-N-phenylnaphthalene-2,6-diamine |

InChI |

InChI=1S/C18H18N2/c1-20(2)18-11-9-14-12-17(10-8-15(14)13-18)19-16-6-4-3-5-7-16/h3-13,19H,1-2H3 |

InChI Key |

NQFVVTCXWRDWIQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C=C(C=C2)NC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2,N2-Dimethyl-N6-phenylnaphthalene-2,6-diamine typically involves the reaction of naphthalene-2,6-diamine with dimethyl sulfate and phenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N2,N2-Dimethyl-N6-phenylnaphthalene-2,6-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions where the dimethyl or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of naphthalene-2,6-dicarboxylic acid.

Reduction: Formation of N2,N2-dimethyl-naphthalene-2,6-diamine.

Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

N2,N2-Dimethyl-N6-phenylnaphthalene-2,6-diamine is used in various scientific research applications, including:

Chemistry: As a ligand in coordination chemistry and catalysis.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Medicine: Potential use in the development of pharmaceutical compounds.

Industry: Used in the synthesis of dyes, pigments, and other organic materials.

Mechanism of Action

The mechanism of action of N2,N2-Dimethyl-N6-phenylnaphthalene-2,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of receptor signaling.

Comparison with Similar Compounds

Structural Analogues with Pyridine Cores

N2,N6-bis(6-bromopyridin-2-yl)-N2,N6-dimethylpyridine-2,6-diamine (CAS 918634-17-0)

- Core Structure : Pyridine ring (vs. naphthalene in the target compound).

- Substituents : N2 and N6 positions are substituted with dimethyl and 6-bromopyridyl groups.

- Key Differences : The pyridine core introduces a heteroatom, altering electronic properties (e.g., increased polarity). Bromine atoms enhance reactivity for cross-coupling reactions, unlike the phenyl group in the target compound.

- Applications : Used as intermediates in pharmaceutical synthesis, leveraging bromine for further functionalization .

Chlorido{N2,N6-dibenzyl-N2,N6-bis[(diphenylphosphanyl)methyl]pyridine-2,6-diamine}methylplatinum(II)

- Core Structure : Pyridine-2,6-diamine with phosphine and benzyl groups.

- Key Differences : Acts as a ligand in platinum complexes, forming distorted square-planar geometries. The phosphine groups enable metal coordination, a feature absent in the target compound.

- Applications: Catalytic applications in hydroaminoalkylation reactions, highlighting the role of diamine ligands in organometallic chemistry .

Naphthalene-Based Analogues

Naphthalene-2,6-diamine (CAS 2243-67-6)

- Core Structure : Unsubstituted naphthalene diamine.

- Key Differences : Lacks methyl and phenyl groups, resulting in higher basicity and solubility in polar solvents.

- Applications : Parent compound for synthesizing derivatives like the target compound; used in polymer stabilization and dye manufacturing .

N2,N2-bis(2-(diphenylamino)naphthalen-6-yl)-N6,N6-diphenylnaphthalene-2,6-diamine

- Core Structure: Naphthalene with extended diphenylamino substituents.

- Key Differences : Bulky substituents increase steric hindrance, reducing reactivity but enhancing luminescence properties.

- Applications: Potential use in organic electronics due to extended π-conjugation and charge transport capabilities .

Heterocyclic Analogues

4-(4-(2-Methoxyphenyl)piperidin-1-yl)-N2,N2,N6-trimethyl-N6-propylquinazoline-2,6-diamine

- Core Structure : Quinazoline ring.

- Substituents : Methoxyphenyl, propyl, and methyl groups.

- Key Differences : The quinazoline core enhances hydrogen-bonding capacity, critical for binding biological targets.

- Applications : Neurotensin receptor agonists, demonstrating pharmacological activity absent in the naphthalene-based target compound .

BP14 (Purine-2,6-diamine derivative)

- Core Structure : Purine ring.

- Substituents: Trans-4-aminocyclohexyl and furanyl-pyridinyl groups.

- Key Differences : The purine core enables interactions with enzymes and receptors, leading to antibacterial activity (MIC values: 2–16 µg/mL).

- Applications : Antibacterial agents targeting E. coli and S. aureus .

Physical and Spectral Properties Comparison

Biological Activity

N2,N2-Dimethyl-N6-phenylnaphthalene-2,6-diamine is a synthetic compound belonging to the class of naphthalene derivatives, which have been studied for their biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a naphthalene backbone with two methyl groups and a phenyl group attached to the amine functionalities. Its chemical structure can be represented as follows:

- Chemical Formula : C16H18N2

- Molecular Weight : 250.33 g/mol

The presence of multiple functional groups allows for diverse interactions with biological targets.

Research indicates that naphthalene derivatives, including this compound, exhibit various biological activities:

- Antioxidant Activity : These compounds can scavenge free radicals and reduce oxidative stress in cells.

- Antimicrobial Properties : Studies have shown that naphthalene derivatives possess antimicrobial effects against various bacteria and fungi.

- Enzyme Inhibition : Some derivatives act as inhibitors of specific enzymes, which can be leveraged for therapeutic purposes.

Case Studies and Research Findings

- Antioxidant Activity :

- Antimicrobial Effects :

- Enzyme Inhibition :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.